2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a pyridine ring, and a hydrazide group
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
Formation of the Hydrazide Group: The hydrazide group is formed by reacting the thiadiazole intermediate with hydrazine hydrate.
Condensation with Pyridine Aldehyde: The final step involves the condensation of the hydrazide intermediate with pyridine-4-carboxaldehyde to form the desired compound.
Chemical Reactions Analysis
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide group to an amine.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Materials Science: The compound can be used as a building block in the synthesis of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its thiadiazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide include:
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide: This compound features a naphthyl group instead of a pyridine ring, which may alter its biological activity and chemical reactivity.
2-{[5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide:
Properties
Molecular Formula |
C18H17N5OS3 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N5OS3/c1-13(15-7-9-19-10-8-15)20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,24)/b20-13+ |
InChI Key |
XZBBEYZZVCHRRH-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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